molecular formula C16H11Cl2N3OS2 B3016245 N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864919-18-6

N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B3016245
CAS No.: 864919-18-6
M. Wt: 396.3
InChI Key: GJCVZXYFVYMGGF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H11Cl2N3OS2 and its molecular weight is 396.3. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Structure Studies :

    • Compounds similar to the requested chemical, involving 1,3,4-thiadiazole and acetamide groups, have been studied for their molecular structures. For example, Boechat et al. (2011) analyzed the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing the molecules' 'V' shape and intermolecular interactions like hydrogen bonds and π interactions, contributing to the generation of 3-D arrays (Boechat et al., 2011).
  • Synthesis and Characterization :

    • Yu et al. (2014) described the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, providing insights into the compound's chemical properties and synthesis methods. The study utilized IR, 1H NMR, and elemental analyses for characterization (Yu et al., 2014).
  • Crystallography :

    • The study by Saravanan et al. (2016) on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide sheds light on the crystal structure of a related compound, highlighting the orientation of the chlorophenyl and thiazole rings and the formation of molecular chains through intermolecular interactions (Saravanan et al., 2016).
  • Quantum Mechanical Studies :

    • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which are structurally similar to the requested compound. This research included investigations into ligand-protein interactions and potential applications in photovoltaic efficiency modeling (Mary et al., 2020).
  • Anticancer Screening :

    • The synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were discussed by Abu-Melha (2021). This study provides insights into the potential anticancer properties of compounds structurally related to the requested chemical (Abu-Melha, 2021).
  • Antimicrobial Activity :

    • Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activities. This study contributes to understanding the antimicrobial potential of similar thiadiazole-based compounds (Sah et al., 2014).

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in different conditions .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-10-4-3-5-11(8-10)19-14(22)9-23-16-20-15(21-24-16)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVZXYFVYMGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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